3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
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Description
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen as heteroatoms .
Synthesis Analysis
The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde involves several steps. The cyclization mechanism involves nucleophilic attack of the free amine on the carbonyl carbon . The yield of the synthesis process can vary, but it has been reported to be as high as 78.80% .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde includes a phenyl group attached to the 3-position of the 1,2,4-oxadiazole ring and a carbaldehyde group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde are complex and can lead to a variety of products . The compound can undergo various transformations, including reactions with other organic compounds .Physical And Chemical Properties Analysis
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a solid compound . Its molecular weight is 217.22 . The compound has been described as having a melting point of 270-272°C .Scientific Research Applications
1. Anti-infective Agents
- Application Summary : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Methods of Application : The synthesis of these compounds involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms .
- Results or Outcomes : These compounds have shown potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action .
2. Pharmacophore or Aromatic Linker
- Application Summary : Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Methods of Application : The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .
- Results or Outcomes : These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILKDGOSWNDPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502908 |
Source
|
Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |
CAS RN |
73217-75-1 |
Source
|
Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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